Burkinabin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24O12 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(3R,5R)-1,4-dihydroxy-3,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H24O12/c1-32-15-7-11(3-5-13(15)24)20(27)34-17-9-23(31,22(29)30)10-18(19(17)26)35-21(28)12-4-6-14(25)16(8-12)33-2/h3-8,17-19,24-26,31H,9-10H2,1-2H3,(H,29,30)/t17-,18-,19?,23?/m1/s1 |
InChI Key |
ZGIUMGMFRAGSOI-XMFZZSFMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)O[C@@H]2CC(C[C@H](C2O)OC(=O)C3=CC(=C(C=C3)O)OC)(C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2CC(CC(C2O)OC(=O)C3=CC(=C(C=C3)O)OC)(C(=O)O)O)O |
Synonyms |
burkinabin B |
Origin of Product |
United States |
Isolation and Purification Methodologies
Chromatographic Separation and Refinement Protocols
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of Burkinabin B from plant extracts. nih.govsci-hub.se Analytical HPLC is employed to screen extracts, identify the presence of the target compound and its isomers, and develop effective purification methods. ljmu.ac.uk The technique's high resolving power is essential for distinguishing between the closely related Burkinabin isomers. nih.gov
The successful separation of the isomeric divanilloylquinic acids—Burkinabin A, B, and C—relies heavily on gradient elution HPLC. nih.gov This method involves progressively changing the composition of the mobile phase during the chromatographic run, which allows for the effective resolution of compounds with similar chemical properties.
Researchers have successfully applied gradient HPLC, often coupled with detectors like Diode-Array Detection (DAD/UV) and Mass Spectrometry (MS), to rapidly identify and differentiate the isomers from the root bark of Fagara zanthoxyloides. nih.gov A common strategy involves using a reversed-phase C18 column with a gradient mobile phase consisting of methanol (B129727) and water, both containing a small percentage of an acid like formic acid to improve peak shape. sci-hub.seaferp.fr This approach allows for the separation of the three Burkinabin isomers, which is a critical step prior to their individual isolation. nih.govnih.gov
Table 1: HPLC Gradient Elution Parameters for Isomer Separation
| Parameter | Description | Source(s) |
| Stationary Phase | Reversed-phase C18 column | sci-hub.seaferp.fr |
| Mobile Phase | Gradient of Methanol (MeOH) and Water (H₂O) | sci-hub.seaferp.fr |
| Additives | 0.1% Formic Acid (HCOOH) | aferp.fr |
| Detection | Diode-Array Detection (DAD/UV), Mass Spectrometry (MS) | nih.gov |
Following analytical determination, preparative HPLC is the definitive step for isolating pure this compound. sci-hub.se This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater quantities of the extract mixture. ljmu.ac.ukresearchgate.net
In a specific application, a methanol extract fraction from the root bark of Z. zanthoxyloides was subjected to further separation. sci-hub.se From a 31 mg fraction (RB-MeOH-S7V1), preparative HPLC yielded 7.4 mg of pure this compound. The system used for such purifications can include a semi-preparative reversed-phase column, such as a Chromolith® Semiprep RP-18e or a Kinetex® C18. sci-hub.se This demonstrates the efficacy of preparative HPLC in obtaining a significant quantity of the target compound for further study. sci-hub.se
Gradient Elution Strategies for Isomer Separation
Challenges in Compound Yield Optimization
The complexity of the phytochemical mixture in Z. zanthoxyloides extracts presents a major challenge. This compound exists alongside its isomers and a multitude of other compounds, requiring multiple, sequential chromatographic steps for its isolation. sci-hub.seljmu.ac.uk Each purification stage inevitably leads to some loss of the target compound, which cumulatively impacts the final yield. The inherent difficulty in sourcing raw materials from the endangered African tree further complicates the potential for large-scale production, making yield optimization a critical area of focus for sustainable research. researchgate.net
Structural Elucidation and Analytical Characterization
Advanced Spectroscopic Analysis for Definitive Structure Determination
The process of characterizing Burkinabin B involved a comprehensive analysis using modern spectroscopic methods. researchgate.netuio.nomdpi.comtandfonline.com These techniques are indispensable for piecing together the molecular puzzle, revealing not only the types of atoms present and their bonding patterns but also the three-dimensional arrangement of the molecule.
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. researchgate.netuio.nomdpi.comtandfonline.com By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in assembling the complete structural picture of this compound. sci-hub.seljmu.ac.uk
One-dimensional ¹H-NMR and ¹³C-NMR spectra offered the initial and fundamental insights into the structure of this compound. The ¹H-NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C-NMR spectrum provides analogous information for the carbon atoms. uio.no Although literature has not extensively reported the ¹³C-NMR data, ¹H-NMR data has been instrumental. uio.no
The analysis of the ¹H-NMR spectrum of this compound, recorded in deuterated methanol (B129727) (CD₃OD) at 600 MHz, showed distinct signals corresponding to the protons of the quinic acid core and the two vanilloyl groups. uio.no Similarly, the ¹³C-NMR spectrum, recorded at 150 MHz in the same solvent, provided the carbon framework of the molecule. uio.no
| Position | ¹H Chemical Shift (δH) in ppm (J in Hz) | ¹³C Chemical Shift (δC) in ppm | Multiplicity |
| 1 | 74.7 | C | |
| 2eq | 2.22 (1H, m) | 35.7 | CH₂ |
| 2ax | 2.40 (1H, m) | ||
| 3 | 5.61 (1H, m) | 72.7 | CH |
| 4 | 4.31 (1H, m) | 68.9 | CH |
| 5 | 5.61 (1H, m) | 71.7 | CH |
| 6eq | 2.39 (1H, m) | 37.8 | CH₂ |
| 6ax | 2.25 (1H, m) | ||
| 7 (COOH) | 177.0 | C | |
| 1' | 121.7 | C | |
| 2' | 7.69 (1H, d, J=1.9) | 113.1 | CH |
| 3' | 148.9 | C | |
| 4' | 152.8 | C | |
| 5' | 6.90 (1H, d, J=8.3) | 116.2 | CH |
| 6' | 7.61 (1H, dd, J=8.3, 1.9) | 125.1 | CH |
| 7' (C=O) | 167.9 | C | |
| OCH₃' | 3.88 (3H, s) | 56.4 | CH₃ |
| 1'' | 121.7 | C | |
| 2'' | 7.69 (1H, d, J=1.9) | 113.1 | CH |
| 3'' | 148.9 | C | |
| 4'' | 152.8 | C | |
| 5'' | 6.90 (1H, d, J=8.3) | 116.2 | CH |
| 6'' | 7.61 (1H, dd, J=8.3, 1.9) | 125.1 | CH |
| 7'' (C=O) | 167.9 | C | |
| OCH₃'' | 3.88 (3H, s) | 56.4 | CH₃ |
Table 1: ¹H and ¹³C NMR data for this compound in CD₃OD. uio.no
To establish the precise connectivity between the protons and carbons identified in the 1D NMR spectra, a suite of 2D NMR experiments was employed. mdpi.comljmu.ac.uk These techniques are powerful tools for mapping out the covalent bond framework of a molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY correlations would confirm the spin systems within the quinic acid ring and the aromatic protons of the vanilloyl groups. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons. uio.noljmu.ac.uk
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most informative 2D NMR experiments for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. uio.noljmu.ac.uk This is crucial for connecting different fragments of the molecule. In the case of this compound, HMBC correlations would definitively establish the ester linkages between the vanilloyl groups and the quinic acid core at positions 3 and 5. uio.no For example, a correlation between the proton at position 3 (H-3) of the quinic acid and the carbonyl carbon (C-7') of one of the vanilloyl groups would confirm that ester bond.
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. researchgate.netuio.nomdpi.comtandfonline.com It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and high molecular weight compounds like this compound. mdpi.comtandfonline.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, charged molecular ions are released and directed into the mass analyzer.
For this compound, ESI-MS analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode used (positive or negative). tandfonline.com This allows for the accurate determination of the molecular weight of this compound, which is 492.433 g/mol . wikipedia.org High-resolution ESI-MS can provide the exact mass, which in turn allows for the determination of the elemental formula, C₂₃H₂₄O₁₂. ird.frwikidata.org
| Ionization Mode | Observed m/z | Deduced Formula | Compound |
| [M-H]⁻ | 491.1192 | C₂₃H₂₄O₁₂ | This compound |
Table 2: ESI-MS data for this compound. ird.fr
Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry that involves multiple stages of mass analysis. mdpi.com In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds in a predictable manner.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to identify the chromophores, or light-absorbing groups, within a molecule. vscht.cz The UV-Vis spectrum of a compound provides valuable, albeit limited, structural information based on the wavelengths at which it absorbs light. d-nb.info In this compound, the primary chromophores are the two vanilloyl groups. These moieties, derived from vanillic acid, contain a benzene (B151609) ring with conjugated double bonds and oxygen-containing substituents, which are responsible for the compound's characteristic UV absorption. vscht.czmsu.edu
The electronic transitions of the π-electrons within the aromatic rings and carbonyl groups of the vanilloyl moieties give rise to distinct absorption bands in the UV region. msu.edu Generally, flavonoids and phenolic compounds, a class to which this compound belongs, exhibit two main absorption bands in methanolic solutions. medwinpublishers.comnih.gov Band I, typically appearing at longer wavelengths (300-390 nm), is associated with the cinnamoyl system (Ring B), while Band II, at shorter wavelengths (240-280 nm), corresponds to the benzoyl system (Ring A). medwinpublishers.com The specific absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic rings. medwinpublishers.com The presence of these characteristic absorption bands in the UV-Vis spectrum of a sample from Zanthoxylum zanthoxyloides would suggest the presence of phenolic structures like this compound. nih.govcabidigitallibrary.org
Table 1: Typical UV-Vis Absorption Data for Relevant Chromophores
| Chromophore Group | Typical Absorption Range (nm) | Electron Transition |
|---|---|---|
| Benzene Ring | ~254 | π → π* |
| Carbonyl (C=O) | ~270-300 (weak), ~180 (strong) | n → π, π → π |
This table provides generalized data for the types of chromophores found in this compound.
Isomeric Differentiation and Specific Identification of this compound as 3,5-O-Divanilloylquinic Acid
This compound is one of three isomeric divanilloylquinic acids isolated from the root bark of Fagara zanthoxyloides (syn. Zanthoxylum zanthoxyloides). researchgate.netwikipedia.orgresearchgate.net Its isomers are Burkinabin A (3,4-O-divanilloylquinic acid) and Burkinabin C (4,5-O-divanilloylquinic acid). researchgate.netresearchgate.net The definitive identification of this compound as 3,5-O-divanilloylquinic acid was accomplished through the use of hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC/MS/NMR). researchgate.netvulcanchem.comnih.gov
While mass spectrometry (MS) can confirm that all three Burkinabins share the same molecular weight (C₂₃H₂₄O₁₂; 492.4 g/mol ), it cannot easily distinguish the exact positions of the vanilloyl groups on the quinic acid core. vulcanchem.comwikipedia.org For this, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. researchgate.net By analyzing the 1H and 13C NMR spectra and employing 2D NMR techniques (like COSY, HMQC, and HMBC), scientists can determine the precise connectivity of atoms. The chemical shifts of the protons on the quinic acid ring (at positions H-3, H-4, and H-5) are significantly affected by the attachment of the bulky, electron-withdrawing vanilloyl ester groups. An acylation shift (a downfield shift in the proton signal) is observed for the protons at the positions of esterification. By carefully analyzing these shifts and the correlations between protons and carbons, the substitution pattern can be unequivocally established for each isomer. d-nb.inforesearchgate.net This detailed analysis confirmed that in this compound, the two vanilloyl groups are attached at the hydroxyls on carbons 3 and 5 of the quinic acid backbone. researchgate.netresearchgate.net
Table 2: Isomeric Forms of Divanilloylquinic Acid from F. zanthoxyloides
| Compound Name | Systematic Name | Positions of Vanilloyl Groups | Reference |
|---|---|---|---|
| Burkinabin A | 3,4-O-Divanilloylquinic acid | 3, 4 | researchgate.netresearchgate.net |
| This compound | 3,5-O-Divanilloylquinic acid | 3, 5 | researchgate.netresearchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) for Profile Analysis and Analogous Structure Comparison
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for the separation and analysis of compounds in complex mixtures, such as plant extracts. researchgate.netresearchgate.net It has been utilized in the phytochemical screening of Z. zanthoxyloides to create a chemical fingerprint and compare its constituents. thescipub.com
In HPTLC analysis, a sample is applied to a high-performance plate (the stationary phase), which is then developed in a chamber with a solvent mixture (the mobile phase). cabidigitallibrary.org Compounds separate based on their differing affinities for the stationary and mobile phases, resulting in distinct bands at different migration distances. researchgate.net The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific HPTLC system. mdpi.com
For the analysis of this compound, HPTLC can be used to compare the chemical profile of a Z. zanthoxyloides extract against standard reference compounds. researchgate.net Analogous phenolic structures like gallic acid, chlorogenic acid, and vanillic acid are often used as standards. researchgate.netresearchgate.net By comparing the Rf values and the color of the bands under UV light (typically at 254 nm and 366 nm) before and after derivatization with a spray reagent, a tentative identification can be made. cabidigitallibrary.orgmdpi.com For instance, phenolic acids like caffeic acid and coumaric acid have been separated using a mobile phase of toluene:ethyl acetate:formic acid:methanol, yielding distinct Rf values. cabidigitallibrary.org Although specific Rf values for this compound are not detailed in the available literature, the technique is crucial for quality control and comparing the phytochemical profile of Z. zanthoxyloides with other plants containing similar quinic acid esters. researchgate.netorgprints.org
Table 3: Example HPTLC Rf Values for Structurally Related Phenolic Acids
| Compound | Rf Value (Approx.) | Mobile Phase System Example | Reference |
|---|---|---|---|
| 5-O-Caffeoylquinic Acid (Chlorogenic Acid) | 0.15 | Toluene:Ethyl Acetate:Formic Acid based | orgprints.org |
| 4-O-Caffeoylquinic Acid (Cryptochlorogenic Acid) | 0.18 | Toluene:Ethyl Acetate:Formic Acid based | orgprints.org |
| 3,5-di-O-Caffeoylquinic Acid | 0.49 | Toluene:Ethyl Acetate:Formic Acid based | orgprints.org |
| Caffeic Acid | 0.80 | Toluene:Ethyl Acetate:Formic Acid based | orgprints.org |
Note: Rf values are highly dependent on the specific HPTLC conditions (plate type, mobile phase composition, temperature, etc.) and are provided for illustrative purposes.
Biosynthetic Pathways and Precursor Relationships
Involvement of the Shikimic Acid Pathway in Aromatic Compound Biosynthesis
The shikimic acid pathway is a foundational seven-step metabolic route responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. slideshare.netramauniversity.ac.in This pathway is absent in animals, making these amino acids essential components of their diet. ramauniversity.ac.in The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway, to eventually form chorismate. nih.govslideshare.net
Chorismate stands as a critical branch-point intermediate. It is the precursor to the aromatic amino acids, which in turn feed into a vast network of secondary metabolic pathways, including the phenylpropanoid pathway. frontiersin.org This subsequent pathway is responsible for producing a wide array of phenolic compounds such as flavonoids, lignins, and tannins. slideshare.netfrontiersin.org It has been estimated that over 30% of all carbon fixed by plants is channeled through the shikimate pathway, highlighting its metabolic significance. frontiersin.org The synthesis of many benzoic acid derivatives and other aromatic compounds found in medicinal plants, like those in Fagara zanthoxyloides, originates from this crucial pathway.
Precursors and Intermediates Leading to Vanillic Acid and Quinic Acid Moieties
The two principal components of Burkinabin B, the quinic acid core and the vanillic acid acyl groups, are both derived from intermediates of the shikimic acid pathway and its downstream connections.
The quinic acid moiety is an early product of the shikimate pathway. Its biosynthesis begins with the conversion of glucose to erythrose 4-phosphate, which then condenses with phosphoenolpyruvate to yield 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). wikipedia.orggoogle.com An enzyme, 3-dehydroquinate (B1236863) synthase, then converts DAHP into 3-dehydroquinate (DHQ). frontiersin.orggoogle.com In a key step, 3-dehydroquinate is reduced by a dehydrogenase enzyme to form quinic acid. wikipedia.orggoogle.com While E. coli typically lacks a dedicated quinate dehydrogenase, its shikimate dehydrogenase has been shown to catalyze this reduction. google.com
The vanillic acid moiety is synthesized via the phenylpropanoid pathway, branching off later than quinic acid. The likely precursor is ferulic acid. acs.orgnih.gov The biosynthesis of ferulic acid starts with the aromatic amino acids, which are converted through a series of enzymatic steps. Ferulic acid can then be converted to vanillic acid. nih.govresearchgate.netird.fr This bioconversion involves the degradation of the propenoic side chain of ferulic acid. researchgate.net Studies have demonstrated this transformation in various microorganisms, such as Pseudomonas fluorescens and Sporotrichum thermophile, where ferulic acid is metabolized through intermediates like vanillin (B372448), which is then oxidized to vanillic acid. nih.govird.frresearchgate.net Some researchers have proposed a CoA-dependent pathway where ferulic acid is first activated to feruloyl-CoA, which is then converted to vanillin and subsequently to vanillic acid. acs.orgresearchgate.net
Enzymatic Mechanisms in the Formation of Divanilloylquinic Acids
The final assembly of this compound involves the esterification of the quinic acid core with two molecules of vanillic acid. This process is catalyzed by specific enzymes known as acyltransferases. mdpi.comingentaconnect.com These enzymes are responsible for transferring an acyl group from a donor molecule to an acceptor, in this case, transferring the vanilloyl group to the hydroxyl groups of quinic acid. ingentaconnect.com
These reactions typically require an activated form of the carboxylic acid, such as a coenzyme A (CoA) thioester (e.g., vanilloyl-CoA), to serve as the acyl donor. researchgate.netingentaconnect.com The formation of hydroxycinnamoyl-quinic acids (HCQAs), a class of compounds that includes this compound, occurs through the esterification of quinic acid with hydroxycinnamic acids via the phenylpropanoid pathway. mdpi.comnih.gov
The enzymes catalyzing these esterifications, often belonging to the BAHD acyltransferase family, exhibit a high degree of regioselectivity. nih.govsci-hub.se This specificity ensures that the acyl groups are attached to the correct hydroxyl positions on the quinic acid ring. For this compound (3,5-di-O-vanilloylquinic acid), the ester linkages are formed specifically at the C3 and C5 positions of the quinic acid molecule. researchgate.netresearchgate.netacademicjournals.org The precise enzymatic machinery ensures the formation of specific isomers from among the several possibilities, highlighting the controlled and selective nature of plant biosynthesis. nih.govacs.org
Biological Activities and Mechanistic Investigations in Vitro and Preclinical Research
Anti-sickling Activity Investigations
Burkinabin B is one of three isomers, alongside Burkinabin A and Burkinabin C, isolated from the root bark of Fagara zanthoxyloides (syn. Zanthoxylum zanthoxyloides), a plant used in traditional medicine for managing sickle cell disease. researchgate.netnih.gov In vitro studies have confirmed the anti-sickling properties of these compounds. researchgate.netfrontiersin.org
Proposed Molecular Mechanisms of Anti-sickling Action
Modulation of Erythrocyte Membrane-Bound Enzyme Activities (Na+, K+-ATPase, Ca++-ATPase)
Antioxidant Activity Evaluation
This compound, isolated from the root of Fagara zanthoxyloides (also known as Zanthoxylum zanthoxyloides), has been identified as possessing antioxidant properties. nih.govresearchgate.netsemanticscholar.org Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.
Studies have reported the antioxidant activity of this compound, often in the context of broader phytochemical analyses of the plant from which it is derived. nih.govresearchgate.net The antioxidant potential of compounds is frequently evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govthescipub.com This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. nih.gov While this compound is noted for this activity, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) from these assays for the isolated compound, are not consistently detailed in the reviewed literature. nih.govresearchgate.netsemanticscholar.orgvetmeduni.ac.at The antioxidant effect is attributed to the chemical structure of the compound, which includes vanillic acid esters of quinic acid. thescipub.comrsc.org
| Assay Type | Source of Compound | Finding | Reference |
|---|---|---|---|
| General Antioxidant Activity | Fagara zanthoxyloides (root) | This compound is reported to have antioxidant activity. | nih.govresearchgate.netsemanticscholar.org |
| DPPH Radical Scavenging | Zanthoxylum zanthoxyloides | Mentioned in studies evaluating the plant's extracts, but specific quantitative data for isolated this compound is not provided. | vetmeduni.ac.atgsconlinepress.comresearchgate.net |
Anti-parasitic Activity Assessment
The potential of natural compounds to act against parasitic infections is a significant area of research. This compound has been evaluated for its efficacy against the malaria-causing parasite, Plasmodium falciparum.
In a study investigating the anti-parasitic potential of various compounds isolated from Zanthoxylum zanthoxyloides, this compound was tested in vitro against two distinct strains of Plasmodium falciparum. sci-hub.senih.gov The strains used were the chloroquine-sensitive 3D7 strain and the chloroquine-resistant Dd2 strain, allowing for an assessment of the compound's activity against both drug-susceptible and drug-resistant forms of the parasite. sci-hub.se
The results from the in vitro anti-parasitic screening demonstrated that this compound was inactive against both the 3D7 and Dd2 strains of P. falciparum. sci-hub.se The compound showed no significant anti-plasmodial activity at the highest concentration tested, which was 20 µg/mL. sci-hub.se This finding indicates that, under the specific conditions of this assay, this compound does not inhibit the growth of these malaria parasite strains.
| Parasite Strain | Assay Type | Concentration Tested | Result | Reference |
|---|---|---|---|---|
| P. falciparum (3D7 - Chloroquine-sensitive) | In vitro anti-plasmodial assay | Up to 20 µg/mL | Inactive | sci-hub.se |
| P. falciparum (Dd2 - Chloroquine-resistant) | In vitro anti-plasmodial assay | Up to 20 µg/mL | Inactive | sci-hub.se |
Screening against Plasmodium falciparum Strains
In Silico Investigations of Potential Pharmacological Targets
Computational methods, such as molecular docking, are valuable tools in modern drug discovery to predict how a compound might interact with specific biological targets.
This compound was included in a large-scale molecular docking study that screened 568 phytochemicals for their potential to bind to the two isoforms of the human estrogen receptor, ERα and ERβ. e-lactancia.orgnih.gov These receptors are crucial in regulating a wide range of physiological processes and are significant targets in conditions like breast cancer. researchgate.netresearchgate.net The study aimed to identify potential estrogen mimics or anti-estrogens from compounds found in popular dietary herbal supplements. e-lactancia.orgnih.gov The computational analysis modeled the binding of these phytochemicals to the crystal structures of the estrogen receptors. nih.gov
| Target Protein | Computational Method | Predicted Activity | Specific Findings for this compound | Reference |
|---|---|---|---|---|
| Estrogen Receptor α (ERα) | Molecular Docking | Potential binding and selective estrogen receptor modulation | Included in the screening; specific binding energy not reported. | e-lactancia.orgnih.gov |
| Estrogen Receptor β (ERβ) | Molecular Docking | Potential binding and selective estrogen receptor modulation | Included in the screening; specific binding energy not reported. | e-lactancia.orgnih.gov |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Quinic acid |
| Vanillic acid |
Molecular Docking Studies with Estrogen Receptor Binding
Preclinical Research Methodological Considerations
The transition from in vitro discovery to potential clinical application for any novel compound is underpinned by rigorous preclinical research. For natural products such as this compound, a phytochemical isolated from plants like Zanthoxylum zanthoxyloides and Echinacea purpurea, this phase is critical for validating initial findings and understanding the compound's behavior in a complex biological system. researchgate.netnih.govmdpi.com While in vitro studies have highlighted the potential of this compound, particularly its antioxidant and anti-sickling properties, comprehensive preclinical investigations are required to substantiate these claims. nih.govfrontiersin.org
Importance of In Vivo Bioactivity Confirmation in Animal Models
The confirmation of bioactivity in a whole, living organism is a fundamental step in the evaluation of any potential therapeutic agent. frontiersin.org While in vitro assays provide valuable initial data on a compound's mechanism of action at a cellular or molecular level, they cannot fully replicate the complex physiological environment of a multicellular organism.
The necessity of in vivo confirmation for a compound like this compound is underscored by several factors:
Pharmacokinetics and Bioavailability: Animal models are indispensable for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound. These pharmacokinetic parameters determine whether an effective concentration of the compound can reach the target tissues after administration.
Efficacy in a Complex Biological System: The in vitro anti-sickling activity of this compound, for instance, was observed on deoxygenated erythrocytes. frontiersin.org An in vivo model of sickle cell disease would be necessary to determine if this effect translates to a meaningful therapeutic outcome in the context of blood flow, organ function, and inflammatory responses that characterize the disease.
Identification of Off-Target Effects: A compound may interact with multiple targets within an organism, leading to unforeseen effects (pleiotropy) that are not apparent in isolated cell or protein assays. Animal models allow for the observation of the compound's systemic effects, providing a broader understanding of its biological activity.
Validation of In Vitro Hypotheses: In vivo studies serve to confirm or refute hypotheses generated from in vitro experiments. For example, the potential estrogenic activity of this compound suggested by molecular docking studies would require confirmation in animal models that can assess hormonal responses. e-lactancia.org
Design Principles for Exploratory and Confirmatory Preclinical Studies
Preclinical research involving animal models can be broadly categorized into two types: exploratory and confirmatory studies. Each has a distinct purpose and is guided by different design principles.
Exploratory Studies:
Sometimes referred to as pilot studies, the primary goal of exploratory research is to generate new hypotheses, assess the feasibility of a particular research path, and gather preliminary data. For a compound like this compound, an exploratory study might aim to:
Determine a range of potentially effective doses.
Identify the most relevant animal model for a specific bioactivity.
Observe a broad range of physiological and behavioral responses to the compound.
Key design principles for exploratory studies include flexibility and a focus on generating, rather than testing, hypotheses. The sample sizes are typically smaller, and the study design may be less rigid than in confirmatory research.
Confirmatory Studies:
Confirmatory studies are designed to rigorously test a specific, pre-defined hypothesis. These studies are essential for providing robust evidence of a compound's efficacy and are a prerequisite for advancing to clinical trials. For this compound, a confirmatory study would be designed to answer a specific question, such as: "Does this compound significantly reduce sickling of erythrocytes and improve blood flow in a transgenic mouse model of sickle cell disease at a specific dose?"
Critical design principles for confirmatory studies include:
A Priori Hypothesis: The hypothesis must be clearly stated before the study begins.
Primary and Secondary Endpoints: The main outcome measure (primary endpoint) used to test the hypothesis must be defined in advance. Secondary endpoints can be included to gather additional data.
Power Analysis: A statistical power analysis should be conducted to determine the appropriate sample size needed to detect a statistically significant effect if one exists.
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment and control groups, and investigators assessing the outcomes should be blinded to the treatment allocation.
Reproducibility: The study protocol should be detailed and standardized to allow for replication by other researchers.
The table below illustrates a hypothetical design for an exploratory and a confirmatory preclinical study of this compound for its anti-sickling activity.
| Parameter | Exploratory Study Design | Confirmatory Study Design |
|---|---|---|
| Objective | To determine if this compound has any in vivo anti-sickling effect and to identify a potential dose range. | To confirm the efficacy of this compound at a specific dose in reducing sickle cell crisis indicators. |
| Hypothesis | Hypothesis-generating: Does this compound show any biological activity in a sickle cell mouse model? | Hypothesis-testing: this compound (at 50 mg/kg) reduces erythrocyte sickling by at least 30% compared to vehicle control. |
| Animal Model | Transgenic sickle cell mice (e.g., Berkeley model) | Transgenic sickle cell mice (e.g., Berkeley model) |
| Groups | Vehicle control, this compound (10, 50, 100 mg/kg) | Vehicle control, this compound (50 mg/kg), Positive control (e.g., Hydroxyurea) |
| Sample Size | n = 5 per group | n = 15 per group (determined by power analysis) |
| Primary Endpoint | Observation of general health, preliminary blood smear analysis for sickled cells. | Percentage of sickled erythrocytes in peripheral blood under hypoxic challenge. |
| Blinding | Not typically required. | Double-blind (investigators and animal care staff are unaware of group assignments). |
| Outcome | Identification of a promising dose for further testing. | Statistically robust conclusion on the efficacy of this compound. |
Methodologies for Assessing Efficacy in Relevant Animal Models
The selection of appropriate methodologies for assessing the efficacy of this compound in animal models is contingent on the specific biological activity being investigated. Based on the reported in vitro activities, several animal models and assessment methods would be relevant.
For Anti-Sickling and Sickle Cell Disease:
Animal Models: Transgenic mouse models that express human sickle hemoglobin (HbS) are the standard for studying sickle cell disease. These models can spontaneously develop or be induced to exhibit key features of the human disease, such as vaso-occlusive crises, anemia, and organ damage.
Efficacy Assessment:
Hematological Analysis: Complete blood counts (CBC) to measure red blood cell count, hemoglobin levels, and hematocrit.
Microscopy: Morphological analysis of peripheral blood smears to quantify the percentage of sickled erythrocytes.
Vaso-occlusive Crisis (VOC) Models: Inducing VOC through hypoxia or inflammatory stimuli and measuring outcomes such as survival rates, blood flow using laser Doppler flowmetry, or inflammatory markers.
Histopathology: Examination of tissues (e.g., spleen, liver, kidneys) for signs of damage related to ischemia and infarction.
For Antioxidant Activity:
Animal Models: Models of oxidative stress can be induced by administering pro-oxidant substances (e.g., carbon tetrachloride, doxorubicin) or through surgical procedures like ischemia-reperfusion injury.
Efficacy Assessment:
Biochemical Assays: Measuring levels of oxidative stress biomarkers in blood or tissue homogenates, such as malondialdehyde (MDA), reactive oxygen species (ROS), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
Immunohistochemistry: Staining tissues for markers of oxidative damage, such as 4-hydroxynonenal (B163490) (4-HNE).
The following table provides examples of data that would be collected to assess the efficacy of this compound in a hypothetical animal model of sickle cell disease.
| Parameter | Vehicle Control Group | This compound (50 mg/kg) Group | Positive Control (Hydroxyurea) Group |
|---|---|---|---|
| Sickled Erythrocytes (%) post-hypoxia | 45.2 ± 5.8 | 28.7 ± 4.1 | 25.1 ± 3.9 |
| Hemoglobin (g/dL) | 7.8 ± 0.5 | 8.5 ± 0.6 | 8.9 ± 0.4 |
| Spleen Weight (mg) | 250 ± 30 | 195 ± 25 | 180 ± 22 |
| Serum IL-6 (pg/mL) | 150 ± 20 | 95 ± 15 | 88 ± 12 |
Structure Activity Relationship Sar Analysis
Correlating Specific Structural Features of Burkinabin B with Observed Anti-sickling Efficacy
This compound is chemically identified as 3,5-O-divanilloylquinic acid. nih.gov Its structure consists of a central quinic acid backbone with two vanillic acid groups attached at the 3rd and 5th positions through ester linkages. nih.govnih.gov The anti-sickling activity of this compound is attributed to several key structural characteristics.
The presence of vanillic acid moieties is crucial. These groups, which are derivatives of benzoic acid, are known to exhibit anti-sickling properties. researchgate.net The vanillic acid component features a phenyl core, which can engage in hydrophobic interactions, and both hydroxyl and methoxy (B1213986) groups, which are strong electron-donating groups. vulcanchem.com These features are considered important for interacting with hemoglobin molecules and inhibiting polymerization. researchgate.netvulcanchem.com Specifically, hydrophilic substituents on the phenyl ring are thought to facilitate interactions with polar amino acid residues on the hemoglobin protein. vulcanchem.com
The quinic acid backbone provides a specific three-dimensional scaffold for the vanilloyl groups. The stereochemistry of the quinic acid, with its multiple chiral centers, dictates the spatial orientation of the attached vanillic acid esters, influencing how effectively the molecule can bind to and stabilize the oxygenated form of sickle hemoglobin.
Comparative SAR Among Divanilloylquinic Acid Isomers (Burkinabins A, B, and C)
Studies comparing the three isomeric divanilloylquinic acids isolated from Fagara zanthoxyloides—Burkinabin A (3,4-O-divanilloylquinic acid), this compound (3,5-O-divanilloylquinic acid), and Burkinabin C (4,5-O-divanilloylquinic acid)—have been particularly insightful. nih.govnih.gov Research has demonstrated a clear trend in anti-sickling efficacy, with activity increasing progressively from Burkinabin A to Burkinabin C. nih.govvulcanchem.com
This progressive increase suggests that the specific positioning of the two vanilloyl groups on the quinic acid ring is a critical determinant of bioactivity. vulcanchem.com While all three isomers show noteworthy anti-sickling effects, Burkinabin C consistently exhibits the strongest activity. nih.govvulcanchem.comresearchgate.netthescipub.com This indicates that the 4,5-disubstitution pattern on the quinic acid backbone, as seen in Burkinabin C, provides the optimal arrangement for interaction with hemoglobin compared to the 3,5-substitution of this compound or the 3,4-substitution of Burkinabin A. vulcanchem.com
The following table summarizes the comparative anti-sickling inhibition of the three Burkinabin isomers at a concentration of 1.964 mg/ml, as reported in one study. frontiersin.org
| Compound | Isomer | Inhibition of Sickling |
| Burkinabin A | 3,4-O-divanilloylquinic acid | 77.0% |
| This compound | 3,5-O-divanilloylquinic acid | 78.6% |
| Burkinabin C | 4,5-O-divanilloylquinic acid | 82.5% |
This data quantitatively supports the structure-activity relationship, where the arrangement of the vanilloyl esters significantly influences the degree of anti-sickling action. frontiersin.org
Role of Vanillic Acid Esterifications and Quinic Acid Backbone in Bioactivity
The bioactivity of this compound is a result of the synergistic combination of its two main components: the vanillic acid esters and the quinic acid backbone.
The vanillic acid portions are the primary pharmacologically active groups. thescipub.comresearchgate.net As benzoic acid derivatives, they possess the structural features known to be effective for anti-sickling agents. researchgate.netvulcanchem.com The esterification of these vanillic acid molecules to the quinic acid backbone serves to create a larger, more complex molecule. This linkage is not merely a passive scaffold; it positions the vanilloyl groups in a specific spatial arrangement that is crucial for biological activity. aferp.fr
Studies have highlighted the essential role of the phenolic hydroxyl groups on the vanillic acid moieties. aferp.fr For instance, methylation of these phenolic groups leads to a complete loss of activity, underscoring their importance in forming crucial interactions, likely hydrogen bonds, with the target protein. researchgate.netaferp.fr
Identification of Key Pharmacophores and Hydrophobic Interactions for Potent Activity
The potent anti-sickling activity of compounds like this compound relies on specific pharmacophoric features and molecular interactions. researchgate.net A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger its biological response.
Key pharmacophoric features for potent anti-sickling benzoic acid derivatives, including the vanilloyl groups of this compound, have been identified as:
A Phenyl Core: This aromatic ring is essential for establishing hydrophobic interactions with nonpolar amino acid residues within the binding pocket of the hemoglobin molecule. vulcanchem.com
Strong Electron-Donating Groups: Groups like the hydroxyl (-OH) and methoxy (-OCH3) groups on the vanillic acid ring are crucial. vulcanchem.com These groups can modulate the electronic properties of the aromatic ring and participate in binding.
Hydrogen Bond Acceptors/Donors: The hydroxyl and carboxylic acid groups on the molecule are critical as they can form hydrogen bonds, which are vital for a strong and specific interaction with the hemoglobin target. researchgate.net The loss of activity upon methylation of the phenolic hydroxyls confirms their role as key hydrogen bond donors. aferp.fr
Moderate Lipophilicity: The compound needs an appropriate balance between hydrophilicity and lipophilicity to effectively interact with the binding site on the hemoglobin molecule. vulcanchem.com
The combination of a hydrophobic phenyl core for van der Waals forces and strategically placed hydrophilic groups for hydrogen bonding allows this compound to bind to hemoglobin, interfering with the polymerization process that causes red blood cells to sickle. researchgate.netvulcanchem.combibliomed.org
Synthetic Strategies and Analog Development
Academic Approaches Towards Total Synthesis of Burkinabin B
As of the current body of scientific literature, a completed total synthesis of this compound has not been reported. The absence of a published total synthesis highlights the significant synthetic challenges posed by its molecular architecture. This compound, or 3,5-O-divanilloylquinic acid, possesses a densely functionalized and stereochemically complex quinic acid core, esterified with two vanillic acid moieties. nih.gov
A retrosynthetic analysis suggests that key challenges would include the stereoselective construction of the quinic acid core with its four contiguous stereocenters, and the regioselective esterification at the C3 and C5 hydroxyl groups.
Potential synthetic strategies would likely involve:
Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as (-)-shikimic acid or quinic acid itself, which are biosynthetically related to this compound. uoregon.edu This approach would circumvent the need to establish all stereocenters from an achiral precursor.
Asymmetric Synthesis: Developing a de novo synthesis that employs asymmetric reactions to install the required stereochemistry. This could involve strategies like asymmetric dihydroxylation, epoxidation, or aldol (B89426) reactions.
Protecting Group Strategy: A crucial aspect of any synthetic route would be the judicious use of protecting groups to differentiate the multiple hydroxyl groups of the quinic acid core, allowing for the selective installation of the vanilloyl groups.
The synthesis of related divanilloylquinic acids has been explored, providing a foundation for potential approaches to this compound. researchgate.net These studies underscore the complexities of manipulating the quinic acid scaffold. The development of a successful total synthesis would not only provide access to larger quantities of this compound for further biological evaluation but also open avenues for the synthesis of designed analogs.
Design and Synthesis of Novel this compound Analogs for Enhanced Biological Activity or Selectivity
While the synthesis of specific this compound analogs has not been extensively documented, the principles of medicinal chemistry suggest several avenues for the design of novel derivatives with potentially enhanced biological activity or improved pharmacokinetic properties. The primary biological activity reported for this compound is its antisickling property. nih.gov
The design of analogs could focus on modifications of both the quinic acid core and the vanilloyl side chains.
Table 1: Potential Modifications for this compound Analogs
| Molecular Scaffold | Potential Modification | Rationale |
| Vanillic Acid Moiety | Variation of aromatic substituents | To probe structure-activity relationships (SAR) and improve binding affinity or selectivity. For example, altering the methoxy (B1213986) and hydroxyl group positions or replacing them with other functional groups. |
| Replacement with other aromatic or heteroaromatic acids | To explore different steric and electronic requirements for biological activity. | |
| Quinic Acid Core | Modification or replacement of the carbocyclic core | To simplify the structure for easier synthesis while retaining the key pharmacophoric elements. This could involve using alternative cyclic scaffolds. |
| Alteration of stereochemistry | To understand the importance of each stereocenter for biological activity. | |
| Ester Linkages | Replacement with more stable linkages (e.g., amides, ethers) | To improve metabolic stability and bioavailability. |
The synthesis of such analogs would likely follow a semi-synthetic approach, starting from naturally isolated or commercially available quinic acid. This would allow for the systematic variation of the acyl groups to build a structure-activity relationship profile. The development of brassinosteroid analogs, for instance, has shown that modifications to the side chain and core structure can lead to compounds with enhanced biological activity. mdpi.com Similar strategies could be applied to the this compound scaffold.
Chemo-enzymatic and Semi-synthetic Methodologies
Chemo-enzymatic and semi-synthetic approaches offer powerful tools for the synthesis of complex natural products and their analogs, and they hold significant potential for the production of this compound.
Semi-synthesis: A semi-synthetic strategy starting from quinic acid, which is commercially available, would be a highly viable route to this compound and its analogs. This approach would involve the chemical esterification of quinic acid with vanillic acid. The main challenge, as mentioned earlier, is the regioselective acylation of the C3 and C5 hydroxyl groups. This could be achieved through a carefully designed protecting group strategy or by leveraging the inherent reactivity differences of the hydroxyl groups.
Chemo-enzymatic Synthesis: Enzymes, particularly lipases, are well-known for their ability to catalyze reactions with high regio- and stereoselectivity under mild conditions. Lipase-catalyzed esterification or transesterification could be a key step in a chemo-enzymatic synthesis of this compound. For instance, a lipase (B570770) could be used to selectively acylate the hydroxyl groups of a protected quinic acid derivative.
The application of chemo-enzymatic methods has been successfully demonstrated in the synthesis of various phenolic compounds and other complex molecules. nih.govfrontiersin.org For example, lipases have been used for the epoxidation of propenylbenzenes followed by hydrolysis to form diols, showcasing their utility in multi-step synthetic sequences. nih.govfrontiersin.org Such enzymatic transformations could potentially be adapted for the synthesis of the this compound scaffold.
A hypothetical chemo-enzymatic route could involve:
Chemical synthesis of a suitable quinic acid precursor.
Enzymatic, regioselective acylation with a vanillic acid derivative.
Chemical deprotection to yield this compound.
This approach could offer a more efficient and environmentally friendly alternative to a purely chemical total synthesis.
Future Research Directions and Therapeutic Advancement Perspectives
Further Elucidation of Detailed Molecular Mechanisms of Action for Anti-sickling Activity
Initial studies have demonstrated the significant anti-sickling properties of Burkinabin B. Research on three isomeric divanilloylquinic acids—Burkinabin A, B, and C—isolated from F. zanthoxyloides revealed that all possess noteworthy anti-sickling capabilities. researchgate.netnih.gov Specifically, at a concentration of 1.964 mg/ml, this compound inhibited the sickling of deoxygenated erythrocytes by 78.6%. frontiersin.orgresearchgate.netnih.gov This effect is part of a trend observed among its isomers, where the anti-sickling efficacy increases from Burkinabin A to Burkinabin C. researchgate.netnih.gov
The proposed mechanism of action relates to its chemical structure as a benzoic acid derivative. vulcanchem.com It is theorized that the compound interacts with hemoglobin molecules, preventing or reversing the polymerization process that causes red blood cells to deform into the characteristic sickle shape. vulcanchem.comresearchgate.net However, the precise molecular interactions—the specific binding sites on the hemoglobin molecule and the conformational changes induced by this compound—remain to be fully elucidated. Future research must focus on detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to map the binding interface between this compound and sickle hemoglobin (HbS). Molecular docking and simulation studies could further clarify the thermodynamics and kinetics of this interaction, providing a deeper understanding of its stabilizing effect on the deoxygenated HbS. jabonline.in This detailed molecular insight is critical for its optimization as a therapeutic agent.
Investigation of this compound Activity Against Drug-Resistant Pathogen Strains within the Zanthoxylum Genus Context
While the primary therapeutic interest in this compound lies in its anti-sickling activity, the Zanthoxylum genus is a rich source of diverse bioactive compounds with a wide range of pharmacological effects, including antimicrobial properties. nih.govathmsi.org Some alkaloids isolated from Zanthoxylum species have demonstrated activity against drug-resistant pathogens. frontiersin.org
However, research into this compound's specific activity against such pathogens is limited. One study investigating its effects on Plasmodium falciparum, the parasite responsible for malaria, found it to be inactive against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. sci-hub.se This finding underscores the need for broader screening of this compound against a wider array of drug-resistant microbial strains, including bacteria and fungi of clinical significance. The traditional use of Zanthoxylum extracts for treating infections suggests that other compounds within the plant may possess such activity. researchgate.net Therefore, future studies should not only test pure this compound but also explore its potential role within the chemical synergy of the whole plant extract against resistant pathogens.
Development and Validation of Advanced In Vitro and Ex Vivo Screening Assays for High-Throughput Research
The advancement of this compound from a laboratory finding to a potential therapeutic necessitates the use of robust and efficient screening methods. The development of high-throughput screening (HTS) assays is crucial for evaluating large numbers of derivatives and related compounds quickly and reliably. pnas.orghilarispublisher.com Several advanced assay platforms have been developed for anti-sickling drug discovery that could be adapted for research on this compound. nih.govnih.gov
These methodologies include:
Automated High-Content Imaging: This technique uses automated microscopy and image analysis to quantify the morphology of red blood cells under hypoxic conditions, allowing for rapid screening of compounds that inhibit sickling. nih.govresearchgate.net
Microbead-Based Filtration: A novel HTS assay has been developed based on the ability of flexible, non-sickled red blood cells to traverse a column of tightly packed Sephacryl beads, while rigid sickle cells cannot. nih.gov The results can be quantified by optical scanning, making the assay simple, inexpensive, and adaptable for robotic systems. nih.gov
Kinetic Assays of Hemoglobin Polymerization: These assays directly measure the inhibitory effect of a compound on the polymerization of purified sickle hemoglobin, providing a mechanistic screen that is fast and requires only small amounts of material. hilarispublisher.com
Validation of these advanced in vitro and ex vivo assays using this compound as a reference compound would enable large-scale screening of chemical libraries to identify analogues with improved potency and pharmacokinetic profiles.
Rigorous Preclinical Efficacy and Mechanism Confirmation in Relevant Disease Models
The current evidence for this compound's efficacy is primarily derived from in vitro experiments using human red blood cells. frontiersin.orgresearchgate.netnih.gov While these studies are essential for initial proof-of-concept, demonstrating efficacy in a more complex biological system is a critical next step. Rigorous preclinical testing in relevant animal models of sickle cell disease is required to confirm its therapeutic potential.
Transgenic mouse models that express human sickle hemoglobin and exhibit many of the key pathophysiological features of SCD, such as vaso-occlusion, inflammation, and organ damage, are available for such studies. In these models, researchers can assess the ability of this compound to improve hematological parameters, reduce red blood cell sickling in vivo, and alleviate clinical complications. Such preclinical studies are indispensable for validating the compound's efficacy and further investigating its mechanism of action before it can be considered for human clinical trials. frontiersin.org
Exploration of Synergistic Effects with other Bioactive Compounds from Zanthoxylum Species
Traditional medicine often utilizes whole plant extracts rather than isolated compounds, suggesting that the therapeutic effect may arise from the synergistic or additive interactions of multiple constituents. academicjournals.orgmdpi.com The Zanthoxylum genus is chemically diverse, containing alkaloids, flavonoids, lignans, and amides in addition to the divanilloylquinic acids like this compound. nih.govathmsi.orgresearchgate.net
Future research should investigate the potential for synergistic effects between this compound and other compounds found in Z. zanthoxyloides. For instance, some compounds may enhance the bioavailability of this compound, while others could have complementary mechanisms of action, such as anti-inflammatory or antioxidant effects, which are also relevant to the pathophysiology of sickle cell disease. mdpi.comgsconlinepress.comresearchgate.net Studies combining this compound with other isolated Zanthoxylum compounds or with fractions of the plant extract could reveal combinations with enhanced therapeutic efficacy. This line of inquiry could lead to the development of a more potent, multi-target phytomedicine.
Potential for this compound as a Lead Compound for Novel Therapeutic Development in Phytomedicine
This compound stands out as a promising natural product with demonstrated biological activity in a key area of unmet medical need. frontiersin.orgdokumen.pub Its defined chemical structure and potent in vitro anti-sickling activity make it an excellent lead compound for the development of new therapeutics for sickle cell disease. researchgate.net A lead compound serves as a starting point for medicinal chemistry efforts to create more potent, selective, and metabolically stable analogues.
The divanilloylquinic acid scaffold of this compound offers multiple sites for chemical modification. Structure-activity relationship (SAR) studies, guided by the advanced screening assays mentioned previously, can identify the key chemical features responsible for its anti-sickling effect. This knowledge can then be used to design and synthesize novel derivatives with improved drug-like properties. The journey from a natural lead compound to an approved drug is long, but this compound represents a significant and promising starting point in the field of phytomedicine for treating sickle cell disease. nih.gov
Q & A
Q. What are the primary spectroscopic methods for identifying and characterizing Burkinabin B in natural sources?
To confirm the identity of this compound (3,5-O-Divanilloylquinic acid), researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS). NMR helps elucidate the substitution patterns of the quinic acid core and vanilloyl groups, while HR-MS confirms the molecular formula (C₂₃H₂₄O₁₂). For purity assessment, HPLC coupled with UV-Vis detection is recommended. Structural characterization must adhere to guidelines requiring comparison with published spectra and inclusion of raw data in supplementary materials .
Q. How can researchers design experiments to isolate this compound from Fagara xanthoxyloides while minimizing degradation?
Isolation protocols should prioritize cold extraction (e.g., methanol or ethanol at 4°C) to preserve labile functional groups. Column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC, is effective for purification. Researchers must validate each step using thin-layer chromatography (TLC) and document solvent ratios, retention factors, and temperature conditions. Experimental sections should follow journal standards, with detailed procedures in the main text and extended datasets in supplementary files .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Common assays include:
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values).
- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α in macrophage models.
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7). Researchers must include positive controls (e.g., ascorbic acid for antioxidants) and report dose-response curves. Discrepancies in activity across assays should be analyzed via ANOVA to identify confounding variables (e.g., solvent effects) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR analysis requires synthesizing analogs with modifications to the vanilloyl groups or quinic acid core. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., COX-2). Experimental validation should use isogenic cell lines to isolate target effects. Researchers must apply regression models (e.g., LASSO regression) to identify critical structural features influencing activity, ensuring variables are standardized to avoid multicollinearity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from variations in extraction methods, assay conditions, or cell line heterogeneity. A meta-analysis of published IC₅₀ values, stratified by solvent polarity and cell type, can identify trends. Researchers should conduct sensitivity analyses and use mixed-effects models to account for inter-study variability. Peer debriefing with domain experts is critical to contextualize findings .
Q. How can ethnopharmacological studies validate traditional uses of Fagara xanthoxyloides containing this compound?
Ethnobotanical surveys should document traditional preparation methods (e.g., decoction vs. tincture) and correlate them with modern extraction yields. In vivo models (e.g., rodent inflammation assays) must replicate traditional dosages. Researchers should cross-reference phytochemical profiles with ethnomedical records and address ethical considerations via community engagement and institutional review board (IRB) approval .
Q. What experimental designs are robust for studying this compound’s pharmacokinetics?
Pharmacokinetic studies should use LC-MS/MS to quantify this compound in plasma, with sampling intervals aligned with its half-life (preliminary estimates from in vitro hepatic microsome assays). Non-compartmental analysis (NCA) calculates AUC, Cmax, and Tmax. For tissue distribution, autoradiography or whole-body imaging in animal models is recommended. Sample size must be justified via power analysis, referencing pilot data .
Methodological Frameworks
Q. How to integrate multi-omics data (e.g., metabolomics, transcriptomics) into this compound research?
- Metabolomics : Use GC-MS or LC-MS to profile secondary metabolites in Fagara xanthoxyloides extracts.
- Transcriptomics : RNA-seq of treated cell lines to identify differentially expressed genes. Data integration requires pathway enrichment tools (e.g., KEGG Mapper) and cross-referencing with databases like PubChem. Researchers must address batch effects via ComBat normalization and validate findings with qPCR or Western blot .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound?
Probit or logit models can estimate LD₅₀ values from mortality data. For subchronic toxicity, repeated-measures ANOVA identifies time-dose interactions. Histopathological scoring (e.g., liver fibrosis grades) should use blinded evaluators and Cohen’s kappa for inter-rater reliability. Reporting must adhere to ARRIVE guidelines for preclinical studies .
Q. How to design a cross-disciplinary study linking this compound’s chemistry to ecological adaptation in Fagara xanthoxyloides?
Combine phytochemical analysis with ecological niche modeling (MaxEnt software) to correlate this compound production with environmental stressors (e.g., drought, herbivory). Stable isotope probing (SIP) traces carbon flux into phenylpropanoid pathways. Field studies require permits and adherence to the Nagoya Protocol for genetic resource access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
